molecular formula C4H9BrO B14073725 2-Butanol, 4-bromo-, (2R)-

2-Butanol, 4-bromo-, (2R)-

Cat. No.: B14073725
M. Wt: 153.02 g/mol
InChI Key: KHZTWUIVCAAVDC-SCSAIBSYSA-N
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Description

2-Butanol, 4-bromo-, (2R)-: is an organic compound belonging to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, with a bromine atom attached to the fourth carbon. The (2R) designation indicates the specific stereochemistry of the molecule, meaning the hydroxyl group is on the right side when the molecule is drawn in a specific orientation.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-Butanol, 4-bromo-, (2R)- typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent.

Major Products:

    Substitution: 2-Butanol.

    Elimination: 1-Butene and 2-Butene.

Mechanism of Action

The mechanism of action of 2-Butanol, 4-bromo-, (2R)- primarily involves its reactivity as a secondary alcohol and an alkyl halide. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the bromine atom and a hydrogen atom are removed, forming a double bond .

Properties

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

IUPAC Name

(2R)-4-bromobutan-2-ol

InChI

InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1

InChI Key

KHZTWUIVCAAVDC-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CCBr)O

Canonical SMILES

CC(CCBr)O

Origin of Product

United States

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